molecular formula C17H17F3N4O2S B6537853 2-methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide CAS No. 1021255-50-4

2-methyl-N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide

Cat. No.: B6537853
CAS No.: 1021255-50-4
M. Wt: 398.4 g/mol
InChI Key: VFIWSLXXYNZJAW-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule .


Synthesis Analysis

The synthesis of an organic compound can involve various chemical reactions, and the choice of reactions depends on the structure of the desired product. For example, the synthesis could involve reactions such as nucleophilic substitution or free radical bromination .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The type of reactions depends on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental procedures .

Mechanism of Action

If the compound is a drug, its mechanism of action can be studied. This usually involves understanding how the drug interacts with biological molecules in the body .

Properties

IUPAC Name

2-methyl-N-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2S/c1-10(2)16(26)22-13-7-8-15(24-23-13)27-9-14(25)21-12-5-3-11(4-6-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIWSLXXYNZJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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